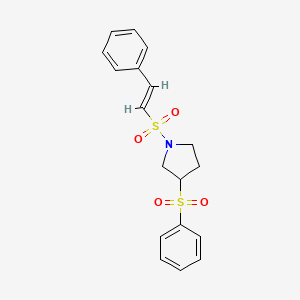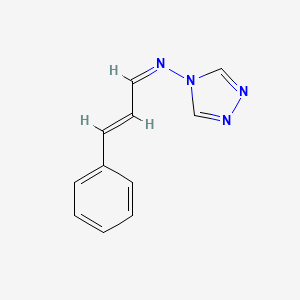![molecular formula C21H26N2O2S2 B2686413 N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(thiophen-3-yl)benzamide CAS No. 2380189-97-7](/img/structure/B2686413.png)
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(thiophen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(thiophen-3-yl)benzamide is a complex organic compound that features a morpholine ring, a thian ring, and a thiophene ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(thiophen-3-yl)benzamide typically involves multiple steps, including the formation of the morpholine and thian rings, followed by their attachment to the benzamide core. Common synthetic routes may involve:
Formation of Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfur dichloride.
Formation of Thian Ring: This can be synthesized by reacting a suitable dithiol with a halogenated precursor.
Attachment to Benzamide Core: The morpholine and thian rings are then attached to the benzamide core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The morpholine and thian rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(thiophen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(thiophen-2-yl)benzamide
- N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(furan-3-yl)benzamide
Uniqueness
N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-(thiophen-3-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of morpholine, thian, and thiophene rings attached to a benzamide core makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S2/c24-20(18-3-1-17(2-4-18)19-5-12-27-15-19)22-16-21(6-13-26-14-7-21)23-8-10-25-11-9-23/h1-5,12,15H,6-11,13-14,16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQDHPAGQPGHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
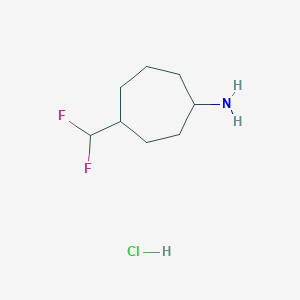
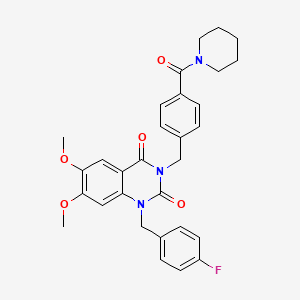
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-difluorobenzene-1-sulfonamide](/img/structure/B2686333.png)
![2-(2-chlorophenyl)-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2686336.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide](/img/structure/B2686339.png)
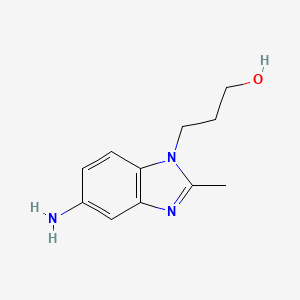
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)cyclohexanecarboxamide](/img/structure/B2686342.png)
![1-Oxobenzo[f]chromene-2-carbaldehyde](/img/structure/B2686343.png)
![3-FLUORO-N-{[1-(FURAN-3-CARBONYL)PIPERIDIN-4-YL]METHYL}-4-METHOXYBENZAMIDE](/img/structure/B2686344.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2686345.png)
![1-[(4-Chlorophenyl)methyl]-3'-(3,4-difluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2686347.png)
